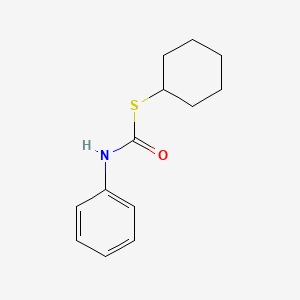![molecular formula C16H18O2 B13993212 (2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol is an organic compound with the molecular formula C16H18O2 It is a derivative of biphenyl, where two methyl groups are attached to the 2 and 2’ positions, and two hydroxyl groups are attached to the 3 and 3’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-dimethylbiphenyl.
Oxidation: The methyl groups at the 3 and 3’ positions are oxidized to form hydroxyl groups. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for (2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反応の分析
Types of Reactions
(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
科学的研究の応用
(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
2,2’-Dimethylbiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)dimethanol: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.
Uniqueness
(2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol is unique due to the specific positioning of the hydroxyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H18O2 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
[3-[3-(hydroxymethyl)-2-methylphenyl]-2-methylphenyl]methanol |
InChI |
InChI=1S/C16H18O2/c1-11-13(9-17)5-3-7-15(11)16-8-4-6-14(10-18)12(16)2/h3-8,17-18H,9-10H2,1-2H3 |
InChIキー |
WMBONEJDEKTXOA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1C2=CC=CC(=C2C)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



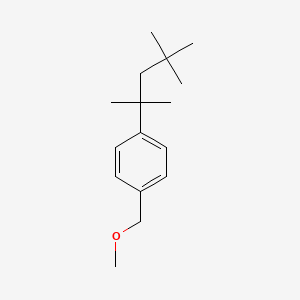

![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
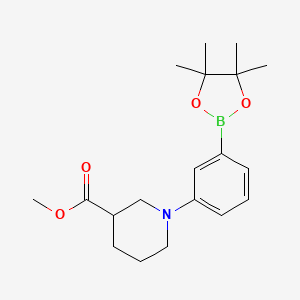
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
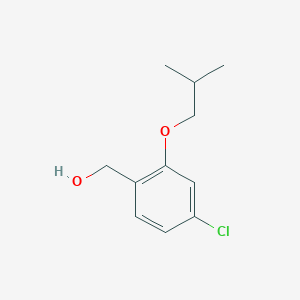
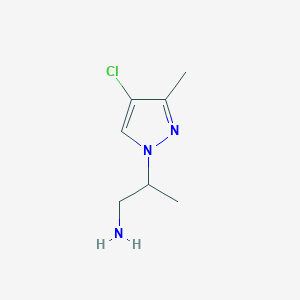
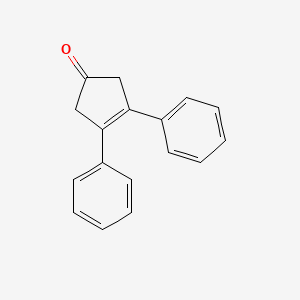
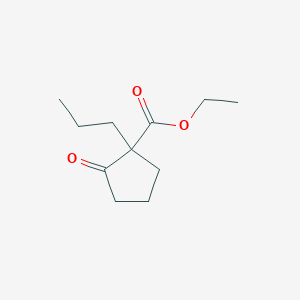
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
